![molecular formula C9H12N6O B1472980 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole CAS No. 1708428-05-0](/img/structure/B1472980.png)
3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
説明
Unfortunately, I couldn’t find a specific description for “3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole”. However, it appears to be a complex organic compound that likely contains a pyrrolidine ring, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole ring1.
Synthesis Analysis
While I couldn’t find the exact synthesis process for this compound, I found a related synthesis process for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines1.Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, the structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies2.Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving “3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole”. However, the reaction of N-guanidinosuccinimide with amines under microwave irradiation was used to afford a related compound1.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole” are not directly available. However, the compound has a molecular weight of 220.234.科学的研究の応用
Synthesis and Antimicrobial Activity
Research on 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole and its derivatives has primarily focused on their synthesis and potential antimicrobial applications. Krolenko et al. (2016) synthesized derivatives containing piperidine or pyrrolidine rings, exhibiting strong antimicrobial activity. This work emphasized the compound's relevance in addressing bacterial resistance by exploring its structure-activity relationship in the antimicrobial effect domain Krolenko, Vlasov, & Zhuravel, 2016.
Antiprotozoal and Anticancer Potential
Further extending the compound's utility, Dürüst et al. (2012) designed and synthesized novel oxadiazolyl pyrrolo triazole diones, displaying both antiprotozoal and anticancer activities. The innovative approach utilized bioisosterism to create these heterocyclic compounds, highlighting the chemical's versatility in therapeutic applications Dürüst, Karakuş, Kaiser, & Taşdemir, 2012.
Synthesis and Characterization
El‐Sayed et al. (2008) reported on the synthesis and characterization of novel N- and S-substituted 1,3,4-oxadiazole derivatives, leading to the formation of compounds with significant structural complexity. This research sheds light on the synthetic pathways that enable the incorporation of 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole into larger heterocyclic frameworks, thus broadening the scope of its applications El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008.
Antibacterial and Tuberculostatic Activities
In addition to antimicrobial activity, some derivatives have shown promising antibacterial and tuberculostatic properties. Foks et al. (2004) explored the synthesis of derivatives with the phenylpiperazineacetic hydrazide cyclization product, revealing their potential in treating tuberculosis. This research highlights the compound's relevance in developing new treatments for bacterial infections Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004.
Safety And Hazards
The safety and hazards of this compound are not directly available. It’s important to handle all chemicals with appropriate safety measures.
将来の方向性
The future directions for this compound are not directly available. However, the study and development of similar compounds continue to be an active area of research15.
Please note that this analysis is based on the limited information available and may not fully cover “3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole”. Further research and expert consultation may be needed for a more comprehensive understanding.
特性
IUPAC Name |
3-methyl-5-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-6-11-9(16-13-6)8-5-15(14-12-8)7-2-3-10-4-7/h5,7,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBBSANFDDBBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



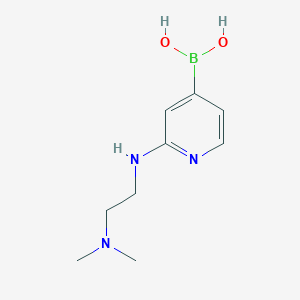
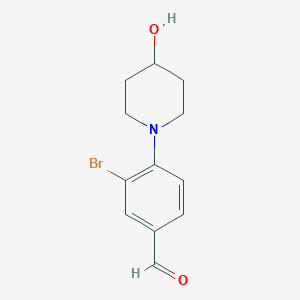
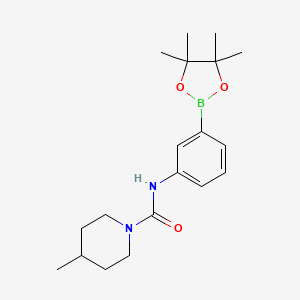
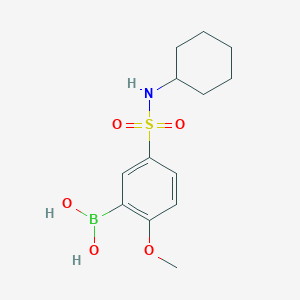

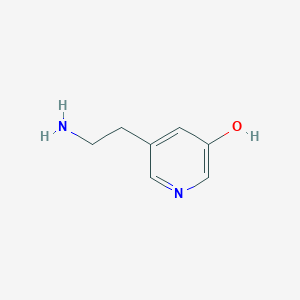
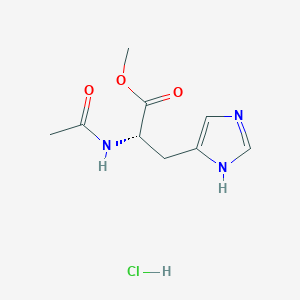

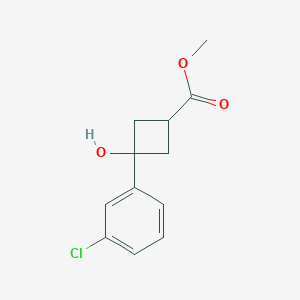
![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)
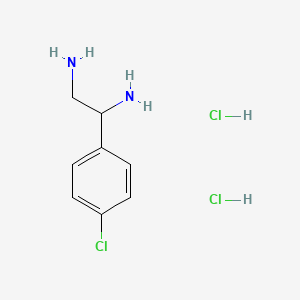
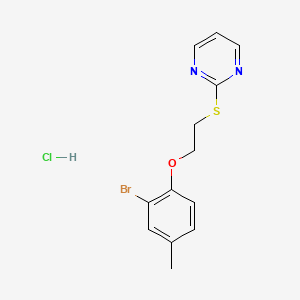
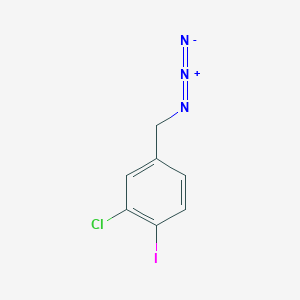
![[1-(Methylsulfanyl)cyclobutyl]methanol](/img/structure/B1472920.png)